Cas no 442682-56-6 (6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL)

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL 化学的及び物理的性質
名前と識別子
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- 6-METHYL-4-(3-(TRIFLUOROMETHYL)PHENYL)PYRIDIN-2-OL
- 2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine
- 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL
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- インチ: 1S/C13H10F3NO/c1-8-5-10(7-12(18)17-8)9-3-2-4-11(6-9)13(14,15)16/h2-7H,1H3,(H,17,18)
- InChIKey: XFRNQTFUGKZACG-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1=CC(NC(C)=C1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 409
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.1
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11122956-1g |
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-ol |
442682-56-6 | 97% | 1g |
$579 | 2024-07-17 | |
Chemenu | CM520371-1g |
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-ol |
442682-56-6 | 97% | 1g |
$573 | 2022-06-11 | |
Alichem | A024001656-250mg |
2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine |
442682-56-6 | 97% | 250mg |
$666.40 | 2023-09-01 | |
Alichem | A024001656-1g |
2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine |
442682-56-6 | 97% | 1g |
$1780.80 | 2023-09-01 | |
Alichem | A024001656-500mg |
2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine |
442682-56-6 | 97% | 500mg |
$989.80 | 2023-09-01 |
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL 関連文献
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1. Book reviews
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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4. Book reviews
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OLに関する追加情報
Professional Introduction to 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL (CAS No. 442682-56-6) in Modern Chemical and Pharmaceutical Research
The compound 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL, identified by its CAS number 442682-56-6, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural features and promising applications in medicinal chemistry. The presence of a methyl group at the 6-position, combined with a trifluoromethyl substituent on the phenyl ring, alongside a hydroxyl group at the 2-position of the pyridine core, endows this compound with distinct electronic and steric properties that make it a valuable candidate for further exploration.
Recent studies have highlighted the potential of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL as a scaffold for developing novel therapeutic agents. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. This feature has been extensively leveraged in the design of small-molecule inhibitors targeting various biological pathways. For instance, compounds bearing a trifluoromethyl moiety have shown efficacy in inhibiting enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory diseases and cancer. The hydroxyl group at the 2-position of the pyridine ring further provides a site for hydrogen bonding interactions, which can be crucial for optimizing receptor binding and improving drug-like properties.
The methyl group at the 6-position of the pyridine ring contributes to the overall lipophilicity of the molecule, influencing its solubility and membrane permeability—key factors in drug delivery systems. This balance between lipophilicity and polarity is often critical for achieving optimal pharmacological activity. In addition, the aromatic system of this compound allows for further derivatization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling chemists to introduce additional functional groups and explore new chemical space.
In the context of contemporary pharmaceutical research, 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL has been investigated for its potential role in addressing unmet medical needs. Researchers have explored its interactions with various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. The structural motif shared by this compound with other bioactive molecules suggests that it may exhibit pleiotropic effects across multiple disease pathways. For example, analogs with similar scaffolds have demonstrated anti-inflammatory, antiviral, and anticancer properties in preclinical models. These findings underscore the importance of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL as a versatile building block for drug discovery programs.
The synthesis of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL presents an intriguing challenge due to its complex architecture. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as flow chemistry and transition-metal-catalyzed reactions have enabled efficient construction of the pyridine core and functionalization at multiple positions. These innovations not only streamline the synthetic route but also allow for scalable production, which is essential for industrial applications. Moreover, computational chemistry tools have been instrumental in predicting the reactivity and regioselectivity of intermediates during synthesis, thereby accelerating the discovery process.
From a computational perspective, density functional theory (DFT) studies on 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL have provided insights into its electronic structure and intermolecular interactions. These analyses reveal that the compound exhibits significant dipole moments due to the presence of polar functional groups like hydroxyl and trifluoromethane units. Such polar characteristics are often favorable for enhancing binding affinity to biological targets through electrostatic interactions. Furthermore, molecular dynamics simulations have been employed to explore the conformational dynamics of this molecule in solution-phase environments. These simulations help elucidate how flexibility impacts its pharmacological behavior and inform rational drug design strategies.
The growing interest in fluorinated compounds has positioned 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL as a subject of intense investigation within fluorine chemistry research. Fluorochemicals are renowned for their ability to modulate drug properties without altering core structural motifs significantly—a phenomenon known as "fluorescence." This property has been exploited to develop drugs with improved bioavailability and reduced susceptibility to metabolic degradation. The trifluoromethyl group in particular has been extensively studied for its role in enhancing binding interactions with enzymes and receptors by increasing lipophilicity while maintaining rigidity—a hallmark of many successful drugs.
In conclusion,6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL (CAS No. 442682-56-6) stands out as a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique structural features—comprising a methyl-substituted pyridine ring adorned with a trifluoromethyl phenyl group and an alcohol functionality—make it an attractive scaffold for designing novel therapeutics targeting diverse diseases. As research continues to uncover new biological functions and synthetic methodologies evolve,this compound promises to remain at forefrontof scientific inquiry, driving innovation toward next-generation pharmaceutical solutions.
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